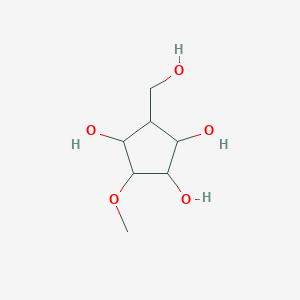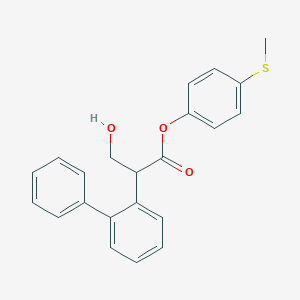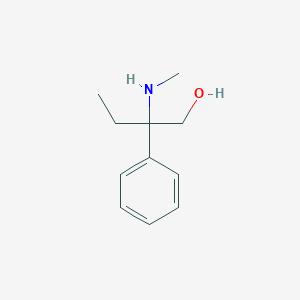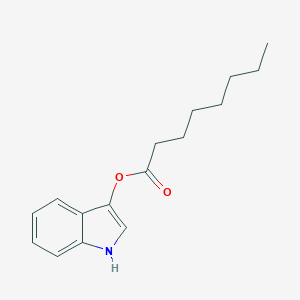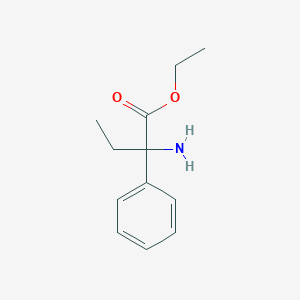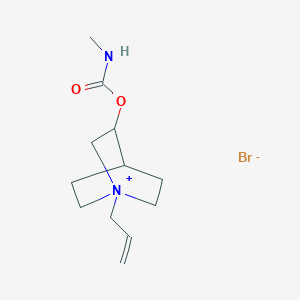
3-Hydroxypyridine-2-sulfonamide
概要
説明
3-Hydroxypyridine-2-sulfonamide is a compound that falls within the broader class of sulfonamides, which are known for their diverse biological activities, including antimicrobial properties. The compound's structure incorporates a hydroxylamine functional group, which has been studied for its potential role in mediating toxicity through the formation of reactive metabolites in sulfonamides . Additionally, hydroxylamine-O-sulfonamide, a related molecule, has been investigated as a carbonic anhydrase inhibitor, providing insights into the design of new inhibitors .
Synthesis Analysis
The synthesis of hydroxylamine derivatives of sulfonamides has been explored to understand the toxicity associated with sulfonamide hypersensitivity reactions. For instance, the hydroxylamine metabolites of sulfadiazine and sulfamethoxazole were synthesized using 4-nitrobenzenesulfonyl chloride with aminopyrimidine or amino-methylisoxazole, followed by reduction with hydrogen in the presence of a poisoned platinum catalyst . Additionally, the Kabachnik-Fields reaction has been employed to synthesize sulfonamide-phosphonate conjugates, which are potent inhibitors of human carbonic anhydrase isozymes .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been extensively studied, with X-ray crystallography revealing the conformational polymorphism in sulfapyridine, a related sulfonamide . The crystal structure of hydroxysulphapyridine, a metabolite of sulphapyridine, has also been investigated, providing insights into the position of hydroxylation on the pyridine ring . Moreover, the crystal structure of the hydronium salt of 4-oxo-1,4-dihydropyridine-3-sulfonate dihydrate has been determined, showcasing the extensive hydrogen bonding network .
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including sulfonation at specific positions on the aromatic ring. For example, 2-benzyl-3-hydroxypyridine and its N-oxide are sulfonated at the para-position of the phenyl ring under similar conditions . The reactivity of the phenyl ring is influenced by the presence of a β-pyridol group separated by a methylene group . Furthermore, the non-enzymatic glutathione conjugation of nitroso compounds with thiols, forming N-hydroxy-sulfonamide adducts, has been studied as a potential detoxification mechanism for carcinogenic arylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxypyridine-2-sulfonamide can be inferred from related sulfonamide compounds. For instance, the solubility and crystalline forms of sulfapyridine have been characterized, revealing multiple polymorphic forms . The reactivity of sulfonamides with glutathione suggests a potential for detoxification through conjugation reactions . The toxicity of hydroxylamine metabolites to lymphocytes indicates that these compounds can have significant biological effects at the cellular level .
科学的研究の応用
Crystal Structure Analysis
- Hydronium 4-oxo-1,4-dihydropyridine-3-sulfonate dihydrate : This study reveals the crystal structure of a compound closely related to 3-Hydroxypyridine-2-sulfonamide, showing how it forms a three-dimensional network through extensive hydrogen bonds (Zhu, Gao, & Ng, 2009).
Chemical Reactions and Mechanisms
- Non-enzymatic glutathione conjugation : Research on a related compound, 2-nitroso-6-methyldipyrido, suggests that 3-Hydroxypyridine-2-sulfonamide could undergo similar non-enzymatic reactions with glutathione, forming new binding forms like N-hydroxy-sulfonamide (Umemoto et al., 1988).
- Electron beam irradiation in environmental remediation : Studies on sulfonamide antibiotics demonstrate the effectiveness of electron-beam irradiation (EBI) in degrading sulfonamides, which might apply to 3-Hydroxypyridine-2-sulfonamide as well (Zhu et al., 2021).
Synthesis and Applications
- Carbonic anhydrase inhibitors : Research indicates that derivatives of sulfonamides, like 3-Hydroxypyridine-2-sulfonamide, can be effective carbonic anhydrase inhibitors, with potential applications in medical fields (Scozzafava et al., 1999).
- Magnetic solid-phase extraction (MSPE) sorbents : The study of sulfonamides used as MSPE sorbents for preconcentration in various samples highlights a possible application in analytical chemistry (Tolmacheva et al., 2016).
Antitumor and Antibiotic Properties
- Antitumor sulfonamides : Research on sulfonamide-focused libraries shows that certain sulfonamide derivatives have potent cell cycle inhibitory properties and can progress to clinical trials for cancer treatment (Owa et al., 2002).
Environmental Impacts and Degradation
- Photocatalytic degradation : Studies on sulfonamides in the environment suggest that 3-Hydroxypyridine-2-sulfonamide could be similarly degraded using photocatalytic methods, improving environmental remediation efforts (Guo et al., 2012).
作用機序
Target of Action
3-Hydroxypyridine-2-sulfonamide is a derivative of sulfonamides, a major class of chemotherapeutic agents . The primary targets of sulfonamides are enzymes crucial for cellular processes, such as carbonic anhydrases. These enzymes play a significant role in physiological functions like respiration and acid-base balance.
Mode of Action
The mode of action of sulfonamides, including 3-Hydroxypyridine-2-sulfonamide, often involves the inhibition of these target enzymes. By binding to the enzymes, they prevent the enzymes from performing their normal function, thereby disrupting the cellular processes they are involved in.
Biochemical Pathways
The catabolism of 3-Hydroxypyridine by Ensifer adhaerens HP1 involves a novel four-component gene encoding 3-hydroxypyridine dehydrogenase HpdA, which catalyzes the first step of biodegradation . This leads to the formation of 2,5-dihydroxypyridine . This process affects the biochemical pathways related to the degradation of pyridine derivatives .
Pharmacokinetics
The pharmacokinetics of 3-Hydroxypyridine-2-sulfonamide, like other sulfonamides, involves processes of metabolism and excretion . Metabolism includes acetylation and deacetylation , while excretion is primarily renal . The balance between these processes determines the bioavailability of the compound .
Result of Action
The inhibition of target enzymes by 3-Hydroxypyridine-2-sulfonamide disrupts the normal functioning of cells. This can lead to a variety of effects at the molecular and cellular level, depending on the specific enzymes inhibited and the physiological processes they are involved in.
Action Environment
The action, efficacy, and stability of 3-Hydroxypyridine-2-sulfonamide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds, is known to be influenced by reaction conditions and the stability of the organoboron reagent . Similarly, the action of 3-Hydroxypyridine-2-sulfonamide could be affected by factors such as pH, temperature, and the presence of other substances in the environment .
Safety and Hazards
将来の方向性
The production of pyridine derivatives from bio-based feedstocks instead of fossil fuels is a promising strategy . The development of effective heterogeneous catalysts and mild reaction systems for the pyridinization of renewable biomass derivatives remains a significant challenge . This study provides a new way for academia and industry to realize the synthesis of nitrogen-containing chemicals from biomass and its derivatives .
特性
IUPAC Name |
3-hydroxypyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYAXTKFHYTYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyridine-2-sulfonamide | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)
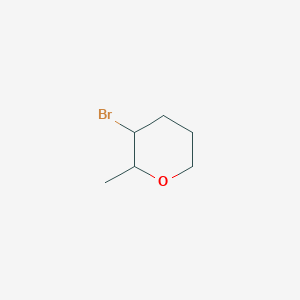
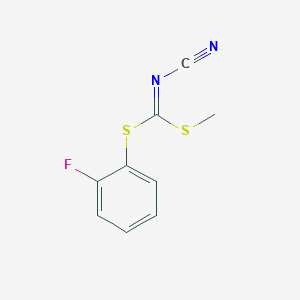
![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)
